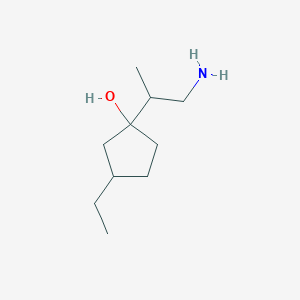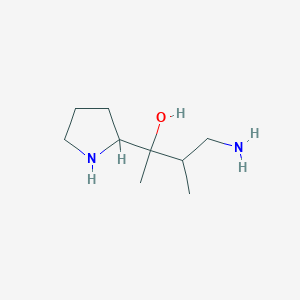
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable precursor with pyrrolidine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-methylbutan-2-ol
- 3-Hydroxy-3-methylbutylamine
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol is unique due to its specific structural configuration, which includes both an amino group and a pyrrolidine ring. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
4-amino-3-methyl-2-pyrrolidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(6-10)9(2,12)8-4-3-5-11-8/h7-8,11-12H,3-6,10H2,1-2H3 |
Clave InChI |
YGDATDIQNLFXEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(C1CCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


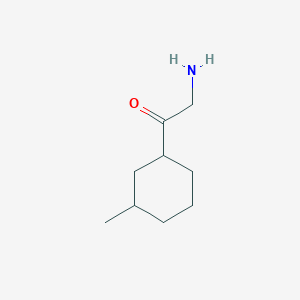
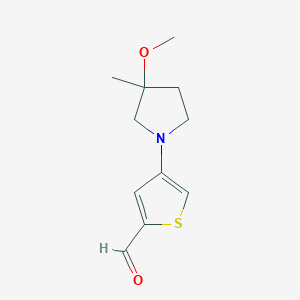
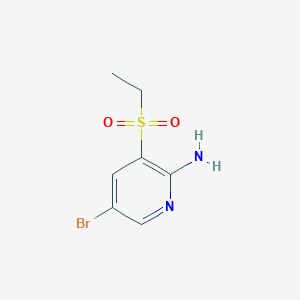

![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

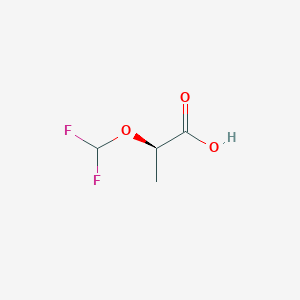
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
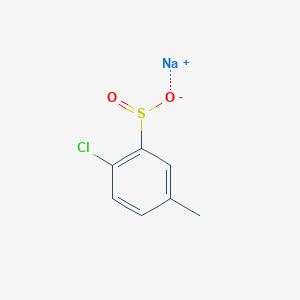

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

